molecular formula C19H23O5P B14066239 Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate CAS No. 163119-24-2

Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate

Cat. No.: B14066239
CAS No.: 163119-24-2
M. Wt: 362.4 g/mol
InChI Key: CCQIQGPYVKGIHQ-UHFFFAOYSA-N
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Description

Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate is an organic compound with the molecular formula C19H23O5P and a molecular weight of 362.36 g/mol . This compound is characterized by the presence of a phosphoryl group bonded to two o-tolyloxy groups and an ethyl ester group. It is used in various chemical and industrial applications due to its unique structural properties.

Properties

CAS No.

163119-24-2

Molecular Formula

C19H23O5P

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-bis(2-methylphenoxy)phosphorylpropanoate

InChI

InChI=1S/C19H23O5P/c1-5-22-19(20)16(4)25(21,23-17-12-8-6-10-14(17)2)24-18-13-9-7-11-15(18)3/h6-13,16H,5H2,1-4H3

InChI Key

CCQIQGPYVKGIHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)P(=O)(OC1=CC=CC=C1C)OC2=CC=CC=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate typically involves the reaction of o-tolyloxy compounds with phosphoryl chloride, followed by esterification with ethyl alcohol. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the reaction. The process can be summarized as follows:

    Reaction of o-tolyloxy compounds with phosphoryl chloride: This step involves the formation of the phosphoryl intermediate.

    Esterification with ethyl alcohol: The intermediate is then reacted with ethyl alcohol to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves:

    Raw Material Preparation: Ensuring the purity of o-tolyloxy compounds and phosphoryl chloride.

    Reaction Control: Maintaining optimal temperature and pressure conditions.

    Purification: Using techniques such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The o-tolyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonate esters.

Scientific Research Applications

Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, thereby modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(bis(p-tolyloxy)phosphoryl)propanoate
  • Ethyl 2-(bis(m-tolyloxy)phosphoryl)propanoate
  • Ethyl 2-(bis(phenoxy)phosphoryl)propanoate

Uniqueness

Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate is unique due to the presence of o-tolyloxy groups, which impart specific steric and electronic properties. These properties influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.

Biological Activity

Ethyl 2-(bis(o-tolyloxy)phosphoryl)propanoate is a phosphonate compound that has garnered attention due to its significant biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound features a phosphorus atom bonded to two o-tolyloxy groups and an ethyl ester linked to a propanoate moiety. The unique arrangement of these groups enhances its lipophilicity, which is crucial for biological interactions.

Property Details
Molecular Formula C16H19O5P
Molecular Weight 334.30 g/mol
Solubility Soluble in organic solvents
Appearance Colorless to pale yellow liquid

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler phosphonate esters. The process yields high purity and is suitable for further biological studies. Key steps include the formation of the phosphonate backbone followed by the introduction of the o-tolyloxy groups.

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that it can inhibit the proliferation of ovarian cancer cells (OVCAR5 and A2780), suggesting its potential as a lead compound in cancer therapy. The compound demonstrated an IC50 value in the micromolar range, indicating effective cytotoxicity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it targets enzymes related to cell signaling, which may contribute to its anticancer properties.

Enzyme Inhibition

The compound's phosphonate structure allows it to act as an enzyme inhibitor, which is critical in various biochemical pathways. Studies have indicated that it can inhibit enzymes involved in phospholipid metabolism, potentially affecting cell membrane integrity and signaling pathways.

Case Studies

  • Cancer Cell Line Study : A study evaluated the effects of this compound on OVCAR5 ovarian cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, indicating significant anticancer potential.
  • Metabolic Pathway Analysis : Further investigations into the compound's mechanism revealed that it inhibits key metabolic enzymes, leading to reduced glucose uptake and altered lipid metabolism in cultured adipocytes . This suggests potential applications in metabolic disorders beyond cancer.

Comparative Analysis with Similar Compounds

This compound can be compared with other phosphonate compounds to highlight its unique features:

Compound Name Structure Unique Features
Ethyl PhosphateR-O-P(=O)(O-)OEtSimpler structure without aromatic groups
Bis(2-methylphenoxy)phosphateR-O-P(=O)(O-)O-R'Similar bis-substituted structure but lacks ethyl group
Methyl 2-(o-tolyloxy)phosphateR-O-P(=O)(O-)OMeContains a methyl group instead of ethyl

This compound stands out due to its specific arrangement of o-tolyloxy groups and the incorporation of a propanoate moiety, enhancing both lipophilicity and biological activity compared to similar compounds.

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